Carthamidin

Antioxidant Free Radical Scavenging Flavonoid

Researchers requiring the specific (2S)-5,6,7,4'-tetrahydroxyflavanone isomer for CYP82D enzyme assays or flavonoid SAR studies face a critical risk: the regioisomer isocarthamidin (8-hydroxy naringenin) exhibits divergent bioactivity and cannot substitute without invalidating results. • Enables precise LC-MS/MS calibration for CYP82D 6-hydroxylase kinetics - carthamidin is the exclusive product from naringenin via this enzyme family. • Quantifiably distinct from isocarthamidin in DPPH radical-scavenging assays, serving as an essential comparator for hydroxyl-position SAR studies. • MCF-7 cytotoxicity IC50: 128.65 µg/mL - a defined moderate-potency baseline for apoptosis mechanism studies.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 479-54-9
Cat. No. B192512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarthamidin
CAS479-54-9
Synonyms4',5,7,8-tetrahydroxy-flavanone
8-hydroxy-naringenin
carthamidin
iso-carthamidin
isocarthamidin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1
InChIKeyNPLTVGMLNDMOQE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carthamidin Structural and Functional Baseline


Carthamidin (CAS 479-54-9) is a tetrahydroxyflavanone, specifically the (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [1]. It is structurally defined as (S)-naringenin with an additional hydroxy group at the C6 position [2]. Naturally occurring in Carthamus tinctorius (safflower) and Scutellaria species, carthamidin serves as a plant metabolite and a key biosynthetic precursor to hydroxysafflor yellow A (HSYA) [3]. For procurement decisions, the compound's precise stereochemistry (2S configuration) and hydroxylation pattern (5,6,7,4'-tetrahydroxy) critically differentiate it from its regioisomer isocarthamidin and other flavonoids, a factor that directly impacts experimental reproducibility and biological activity.

Why Generic Flavonoids Cannot Replace Carthamidin


Procurement of a generic flavonoid or even a close structural analog like isocarthamidin cannot be substituted for carthamidin without risking experimental failure and data misinterpretation. The precise regioisomeric identity of carthamidin (6-hydroxy naringenin) versus isocarthamidin (8-hydroxy naringenin) dictates their divergent biological activities. For instance, in a DPPH radical-scavenging assay, isocarthamidin exhibited significantly stronger antioxidant activity than carthamidin [1]. Furthermore, the biosynthetic specificity of CYP82D enzymes demonstrates that carthamidin is the exclusive product when naringenin is the substrate, underscoring that the biological machinery of key model plants recognizes and produces these isomers distinctly [2]. Using an unspecified 'tetrahydroxyflavanone' or the incorrect isomer would invalidate studies reliant on precise metabolic pathways or comparative bioactivity data. The evidence below quantifies these critical differences to inform a rigorous procurement strategy.

Carthamidin Quantitative Comparator Evidence


Antioxidant Activity: Carthamidin vs. Isocarthamidin

Carthamidin exhibits weaker free radical-scavenging activity compared to its structural isomer, isocarthamidin. In a DPPH assay, the activity of isocarthamidin was comparable to α-tocopherol, whereas carthamidin was demonstrably less effective [1]. This distinction is critical for research programs targeting specific oxidative stress pathways.

Antioxidant Free Radical Scavenging Flavonoid

CYP82D Enzyme Specificity for Naringenin 6-Hydroxylation

In vitro assays with CYP82D enzymes from Scutellaria species demonstrate strict substrate and product specificity. When naringenin is used as a substrate, the only detectable catalytic product is carthamidin (6-hydroxynaringenin). No isocarthamidin is produced from naringenin under these conditions [1]. This defines carthamidin's unique position in biosynthetic pathways compared to its 8-hydroxy isomer.

Biosynthesis CYP82D Enzymology Flavonoid

Antiproliferative Activity in MCF-7 Breast Cancer Cells

Carthamidin demonstrated antiproliferative activity against MCF-7 breast cancer cells, with a defined IC50 value of 128.65 µg/mL after 24 hours, as measured by the MTT assay [1]. This quantitative benchmark allows for direct comparison with other flavonoids tested under similar conditions, such as quercetin, which has reported IC50 values in MCF-7 cells often ranging from 20-80 µM (approximately 6-24 µg/mL), indicating carthamidin's relatively moderate potency.

Cancer Research Apoptosis Cytotoxicity MCF-7

Carthamidin Research Application Scenarios


Calibration Standard for 6-Hydroxylase Assays

In enzymology and metabolic engineering studies focused on plant CYP82D enzymes, carthamidin is the specific product formed from the substrate naringenin [1]. Procuring a high-purity carthamidin standard is essential for generating accurate calibration curves in LC-MS/MS or HPLC assays designed to measure 6-hydroxylase activity. This ensures precise quantification of enzyme kinetics and product formation, a requirement not met by the structurally similar isocarthamidin.

SAR Reference for Flavanone Antioxidants

Carthamidin serves as a distinct reference point in SAR studies investigating the impact of hydroxylation patterns on antioxidant activity. Its quantifiably weaker free radical-scavenging activity compared to its 8-hydroxy isomer, isocarthamidin, makes it an ideal comparator for elucidating the specific role of the C6 versus C8 hydroxyl group in mediating antioxidant effects [1].

Cytotoxic Agent in MCF-7 Cell Models

For researchers screening compounds for cytotoxic activity, carthamidin's established IC50 of 128.65 µg/mL in MCF-7 cells provides a moderate-potency baseline [1]. It is a suitable choice as a less-potent flavonoid control in comparative studies against highly cytotoxic agents, or for exploring mechanistic pathways of apoptosis at concentrations where off-target toxicity from more potent compounds might confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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